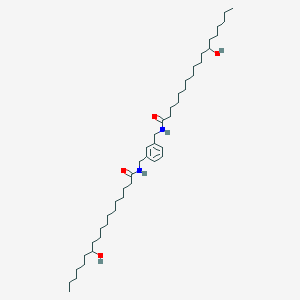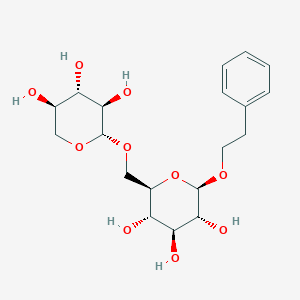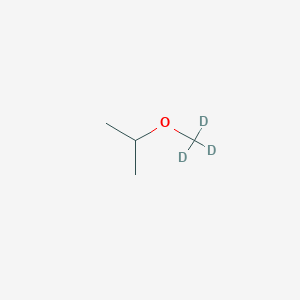
Isopropyl methyl-d3-ether
Übersicht
Beschreibung
Isopropyl methyl-d3-ether is a deuterated ether compound with the molecular formula C4H7D3O. It is a derivative of isopropyl methyl ether, where three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing isopropyl methyl-d3-ether is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction typically involves the use of deuterated methanol (CD3OH) and isopropyl bromide (C3H7Br) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) .
Industrial Production Methods: Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl methyl-d3-ether primarily undergoes cleavage reactions in the presence of strong acids. The most common reaction is the acidic cleavage of the ether bond, which can proceed through either an S_N2 or S_N1 mechanism depending on the structure of the ether and the conditions used .
Common Reagents and Conditions:
Hydrobromic acid (HBr): or : These strong acids are commonly used for the cleavage of ethers. .
Boron tribromide (BBr3): This strong Lewis acid can also be used for the cleavage of ethers.
Major Products: The cleavage of this compound with hydrobromic acid or hydroiodic acid typically yields isopropyl alcohol and deuterated methyl halide (CD3X, where X is Br or I) .
Wissenschaftliche Forschungsanwendungen
Isopropyl methyl-d3-ether is used in various scientific research applications due to its isotopic labeling. Some of the key applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, providing clear and distinct signals.
Isotopic Tracing: In chemical and biological studies, this compound can be used as a tracer to study reaction mechanisms and metabolic pathways.
Polymer Chemistry: It is used in the stereoselective polymerization of vinyl ethers, providing access to isotactic poly(vinyl ether)s with high degrees of isotacticity.
Wirkmechanismus
The primary mechanism of action for isopropyl methyl-d3-ether involves its cleavage in the presence of strong acids. The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Depending on the structure of the ether, the reaction can proceed through either an S_N2 or S_N1 mechanism .
Vergleich Mit ähnlichen Verbindungen
Isopropyl methyl ether: The non-deuterated analog of isopropyl methyl-d3-ether.
Diethyl ether: Another common ether with similar physical properties but different reactivity due to the presence of two ethyl groups.
Dimethyl ether: A simpler ether with two methyl groups, often used as a solvent and propellant
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it particularly valuable in NMR spectroscopy and isotopic tracing studies, where the deuterium atoms provide clear and distinct signals .
Eigenschaften
IUPAC Name |
2-(trideuteriomethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2)5-3/h4H,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGHERXMTMUMMV-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183590 | |
| Record name | Isopropyl methyl-d3-ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29366-06-1 | |
| Record name | Isopropyl methyl-d3-ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029366061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl methyl-d3-ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






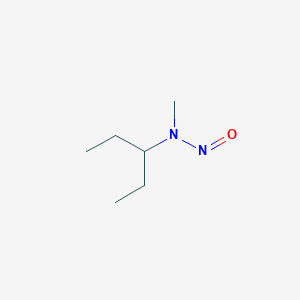
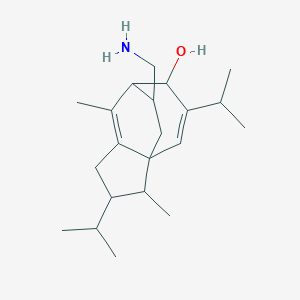
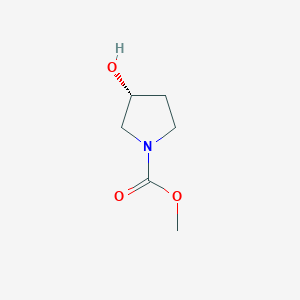
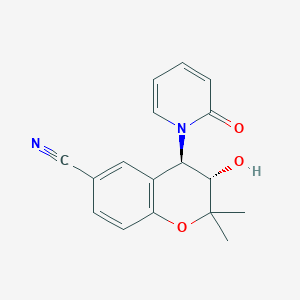
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
